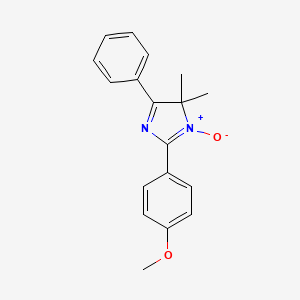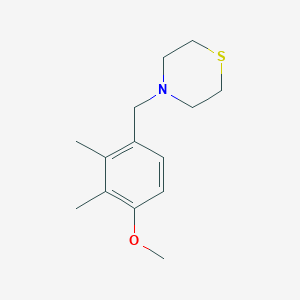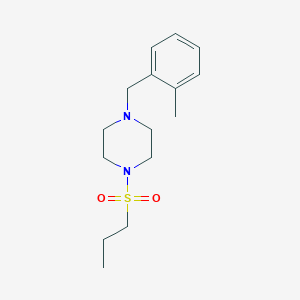
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, also known as MitoVitE, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a derivative of vitamin E and has been shown to possess antioxidant properties.
Mécanisme D'action
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide exerts its antioxidant effects by targeting the mitochondria, which are the powerhouses of the cell. It has been shown to accumulate in the mitochondria and scavenge ROS, thereby protecting the mitochondria from oxidative damage. This, in turn, can prevent cell death and promote cell survival.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, protect against mitochondrial dysfunction, and improve mitochondrial respiration. It has also been shown to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been shown to be non-toxic and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy. Additionally, there is ongoing research on the optimization of the synthesis method and the development of new derivatives with improved properties.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide is a synthetic compound with potential therapeutic applications. It has been shown to possess antioxidant properties and target the mitochondria, which can protect cells from oxidative stress and promote cell survival. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, including its potential use in the treatment of neurodegenerative diseases and cancer therapy.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide involves the reaction of vitamin E with 4-methoxyphenyl hydrazine and 4-phenyl-2-butanone in the presence of a catalyst. The resulting product is then oxidized to form 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide. This synthesis method has been optimized to yield high purity and high yield of 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them. This condition has been linked to various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2)16(13-7-5-4-6-8-13)19-17(20(18)21)14-9-11-15(22-3)12-10-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMBRZIJKUNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=[N+]1[O-])C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B5688564.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)

![1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5688582.png)
![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)

![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)